

Unveiling Aklavinone: A Technical Guide to Spectroscopic Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aklavinone**

Cat. No.: **B1666741**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **Aklavinone**, a key anthracycline aglycone. **Aklavinone** serves as a crucial intermediate in the biosynthesis of various potent anti-cancer drugs. Accurate structural elucidation is paramount for quality control, synthetic chemistry, and drug discovery efforts. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for the confident identification of this important molecule.

Spectroscopic Data for Aklavinone

The structural confirmation of **Aklavinone** ($C_{22}H_{20}O_8$, Molar Mass: 412.4 g/mol) relies on the careful analysis of its 1H and ^{13}C NMR spectra, in conjunction with its mass spectrometric fragmentation pattern. The following tables summarize the key quantitative data reported for **Aklavinone**, typically acquired in deuterated chloroform ($CDCl_3$).

1H NMR Spectroscopic Data

The 1H NMR spectrum of **Aklavinone** reveals characteristic signals for its aromatic, aliphatic, and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.95	d	6.5
H-2ax	2.20	dd	14.0, 6.5
H-2eq	2.45	d	14.0
H-3ax	1.90	m	
H-3eq	2.15	m	
H-4	5.25	s	
H-5	7.65	d	8.0
H-6	7.80	t	8.0
H-8	7.40	d	8.0
10-OH	4.50	s	
7-OH	12.50	s	
9-OH	13.20	s	
4-OH	3.50	s	
OCH ₃	3.90	s	
CH ₂ CH ₃	1.60	q	7.5
CH ₂ CH ₃	0.95	t	7.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of **Aklavinone**.

Carbon Assignment	Chemical Shift (δ , ppm)
1	70.5
2	35.0
3	28.0
4	68.0
4a	135.0
5	120.0
5a	138.0
6	136.0
6a	115.0
7	162.0
8	118.0
9	160.0
10	75.0
10a	110.0
11	188.0
11a	112.0
12	182.0
12a	133.0
COOCH ₃	172.0
OCH ₃	52.5
CH ₂ CH ₃	30.0
CH ₂ CH ₃	8.0

Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of **Aklavinone**. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to analyze this molecule.

Ion	m/z (calculated)	m/z (observed)	Notes
$[M]^+$	412.1158	412.1155	Molecular ion in EI-MS
$[M+H]^+$	413.1231	413.1229	Protonated molecule in ESI-MS (+)
$[M+Na]^+$	435.1050	435.1048	Sodium adduct in ESI-MS (+)
$[M-H]^-$	411.1085	411.1088	Deprotonated molecule in ESI-MS (-)

Key Fragmentation Pathways:

The fragmentation of **Aklavinone** in MS/MS experiments provides valuable structural information. Common fragmentation patterns observed include:

- Loss of H_2O : Dehydration from the hydroxyl groups.
- Loss of OCH_3 : Cleavage of the methoxy group.
- Loss of COOCH_3 : Loss of the methyl ester group.
- Retro-Diels-Alder (RDA) reactions: Characteristic fragmentation of the tetracyclic ring system, leading to the cleavage of the A-ring.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data for **Aklavinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **Aklavinone**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Acquisition time: ~2-3 seconds.
 - Relaxation delay: 5 seconds.
 - Number of scans: 16-64.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~220 ppm.
 - Acquisition time: ~1-2 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 1024 or more.

- 2D NMR (for full assignment):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of purified **Aklavinone** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- For ESI-MS, dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase solvent.
- For direct infusion analysis, the diluted solution can be introduced directly into the mass spectrometer. For LC-MS analysis, the sample is injected into a liquid chromatograph.

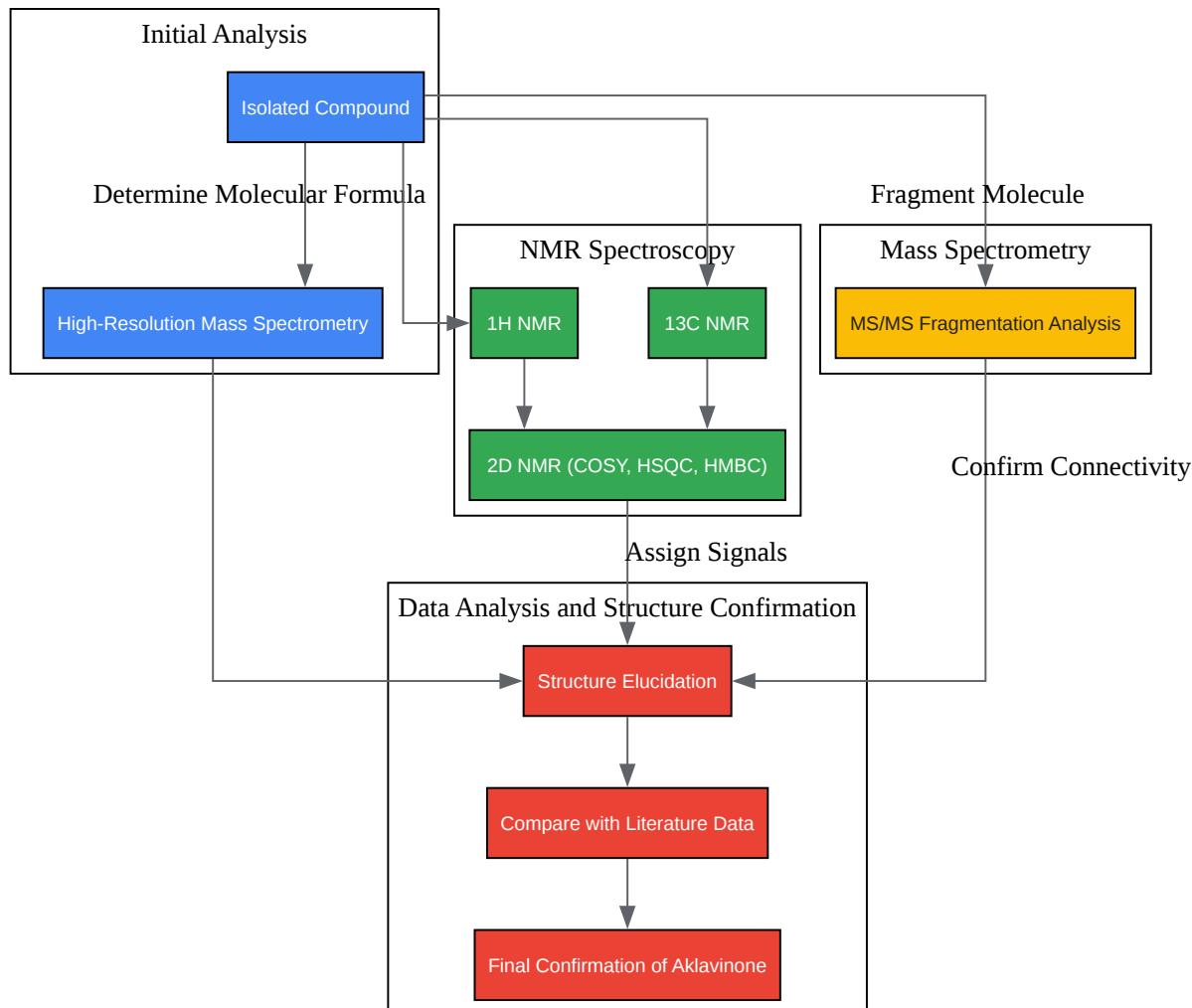
Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) is commonly used for its soft ionization capabilities, which typically preserves the molecular ion. Electron Ionization (EI) can also be used and will provide more extensive fragmentation.
- ESI-MS Parameters (Positive Ion Mode):
 - Capillary voltage: 3.5-4.5 kV.
 - Cone voltage: 20-40 V.

- Desolvation gas (N_2) flow: 600-800 L/hr.
- Desolvation temperature: 350-450 °C.
- MS/MS Analysis:
 - Select the precursor ion of interest (e.g., $[M+H]^+$ at m/z 413.12) in the first mass analyzer.
 - Induce fragmentation in a collision cell using an inert gas (e.g., argon).
 - Analyze the resulting fragment ions in the second mass analyzer.

Workflow for Aklavinone Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of **Aklavinone**.

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Caption: Workflow for the spectroscopic identification of **Aklavinone**.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols for the confident identification of **Aklavinone**. By following the outlined workflow,

researchers can ensure the accurate characterization of this vital compound, facilitating its use in drug development and related scientific endeavors.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com